![molecular formula C19H17F3N6OS B4582213 5-(5-ethyl-2-thienyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4582213.png)
5-(5-ethyl-2-thienyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of compounds related to pyrazolo[1,5-a]pyrimidines involves multiple steps, including condensation reactions, cyclization, and functional group transformations. For instance, the synthesis of similar compounds has been achieved through the condensation of dimethylamine with corresponding carboxylic acids, followed by cyclization with various diketones and saponification processes to achieve the desired pyrazolo[1,5-a]pyrimidine derivatives (Liu et al., 2016).
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives has been elucidated through crystallography, revealing their distinct structural features. For example, research on closely related molecules has demonstrated their effective inhibition on the proliferation of certain cancer cell lines, highlighting the significance of structural analysis in understanding biological activity (Liu et al., 2016).
Chemical Reactions and Properties
Pyrazolo[1,5-a]pyrimidines engage in various chemical reactions, including alkylation, amidation, and reactions with amines and alcohols, to yield a wide range of derivatives with diverse functional groups. These reactions are crucial for modifying the compound's properties for specific applications (Drev et al., 2014).
Physical Properties Analysis
The physical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as solubility, melting points, and crystal structure, are directly influenced by their molecular structure. Detailed structural analysis, including X-ray crystallography, provides insights into the compound's physical characteristics and how they may affect its chemical reactivity and interaction with biological systems.
Chemical Properties Analysis
The chemical properties of pyrazolo[1,5-a]pyrimidine derivatives, including reactivity, stability, and interaction with various reagents, are fundamental to their application in medicinal chemistry and other fields. The presence of functional groups, such as the trifluoromethyl group, plays a significant role in defining these properties, influencing the compound's potential as a pharmaceutical agent or in other chemical applications (Youssef et al., 2013).
Scientific Research Applications
Antimicrobial Applications
Thienopyrimidine derivatives have been synthesized and evaluated for their antimicrobial properties. The innovative synthesis processes have led to compounds exhibiting pronounced antimicrobial activity against a variety of pathogens (Bhuiyan et al., 2006). This highlights the potential of thienopyrimidine and pyrazolopyrimidine derivatives in contributing to the development of new antimicrobial agents.
Anticancer Applications
Novel pyrazolopyrimidines derivatives have been synthesized and tested for their anticancer and anti-5-lipoxygenase activities. The structure-activity relationship (SAR) of these compounds was explored, revealing some derivatives with significant cytotoxic effects against cancer cell lines and inhibitory effects on 5-lipoxygenase, an enzyme associated with inflammation and cancer (Rahmouni et al., 2016). This demonstrates the potential utility of pyrazolopyrimidine derivatives in cancer therapy and as anti-inflammatory agents.
Synthesis and Structural Studies
Research on the synthesis and structural elucidation of pyrazolopyrimidines and related Schiff bases has provided valuable insights into their potential antitumor activities. These studies not only contribute to our understanding of the chemical properties of these compounds but also their potential applications in treating various types of cancer (Hafez et al., 2013).
properties
IUPAC Name |
5-(5-ethylthiophen-2-yl)-N-[(2-methylpyrazol-3-yl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N6OS/c1-3-12-4-5-15(30-12)13-8-16(19(20,21)22)28-17(25-13)9-14(26-28)18(29)23-10-11-6-7-24-27(11)2/h4-9H,3,10H2,1-2H3,(H,23,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCDNWUXTBIFBNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)NCC4=CC=NN4C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N6OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-ethylthiophen-2-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.